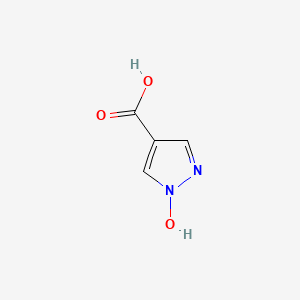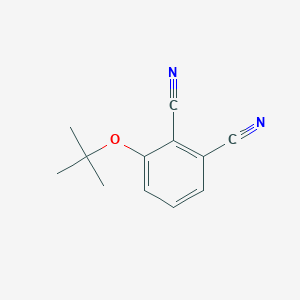
1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) is an organic compound characterized by the presence of two cyano groups and a t-butoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) typically involves the introduction of cyano groups and a t-butoxy group onto a benzene ring. One common method involves the reaction of 1,2-dicyanobenzene with t-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as distillation and recrystallization ensures the production of high-quality 1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI).
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions
Major Products Formed
Applications De Recherche Scientifique
1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and dyes
Mécanisme D'action
The mechanism of action of 1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The t-butoxy group can influence the compound’s solubility and reactivity, enhancing its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dicyanobenzene: Lacks the t-butoxy group, making it less soluble and potentially less reactive.
3-t-Butoxybenzene: Lacks the cyano groups, reducing its ability to participate in certain chemical reactions.
1,2-Dicyano-4-t-butoxybenzene: Similar structure but with different substitution pattern, affecting its chemical properties and reactivity
Uniqueness
1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) is unique due to the combination of cyano and t-butoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H12N2O |
|---|---|
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
3-[(2-methylpropan-2-yl)oxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H12N2O/c1-12(2,3)15-11-6-4-5-9(7-13)10(11)8-14/h4-6H,1-3H3 |
Clé InChI |
VBCKKGOFHXBKQF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC=CC(=C1C#N)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
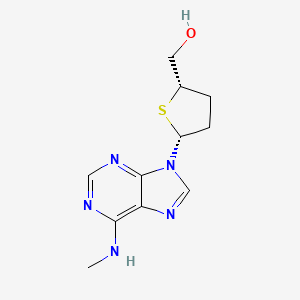
![1-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}propan-1-ol](/img/structure/B8608242.png)
![6-Chloro-2-[(pyridin-2-ylmethyl)amino]nicotinic acid](/img/structure/B8608252.png)
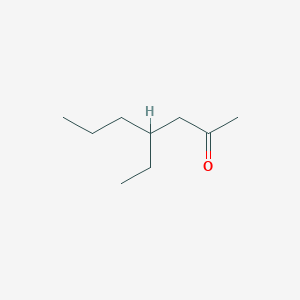
![N-[2-(4,4-Dimethyl-3,4-dihydroquinolin-1(2H)-yl)phenyl]thiourea](/img/structure/B8608281.png)
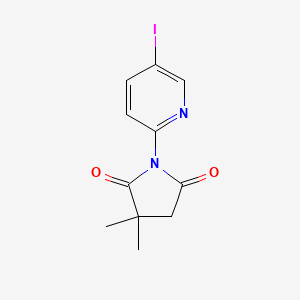
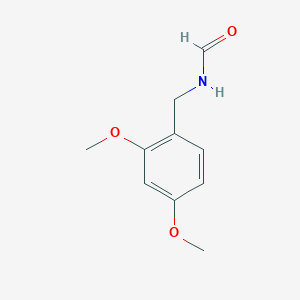
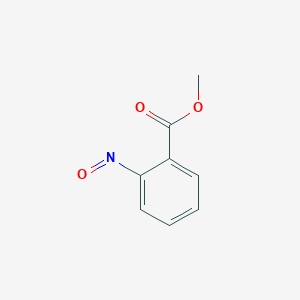
![4-[(3-Methylbut-2-en-1-yl)oxy]butan-1-ol](/img/structure/B8608310.png)

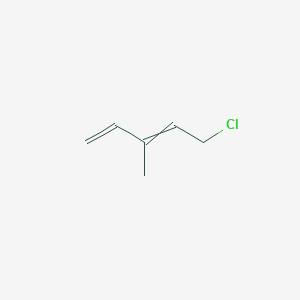
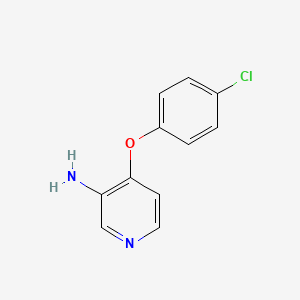
![methyl (2S)-2-[[2,6-dimethyl-4-[4-oxo-4-[2-(phenylmethoxycarbonylamino)ethylamino]butoxy]phenyl]sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8608344.png)
